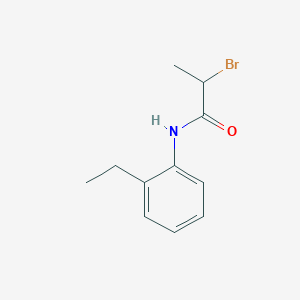

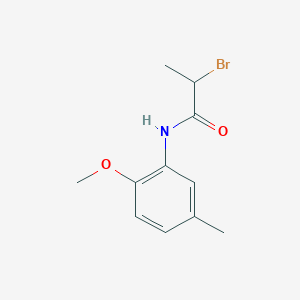

![molecular formula C14H26N2O4 B1344616 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine CAS No. 416852-69-2](/img/structure/B1344616.png)

1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine

Vue d'ensemble

Description

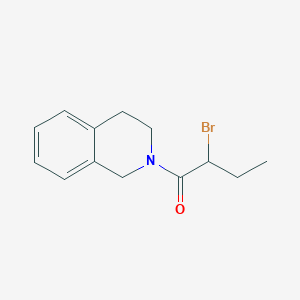

1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine is a versatile chemical compound used in cutting-edge scientific research. It is an intermediate in the production of IKK inhibitors, ERK inhibitors, p38 MAP kinase inhibitors, and serotonin receptor antagonists .

Synthesis Analysis

The synthesis of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine involves the reaction of N,O-Dimethylhydroxylamine hydrochloride with N-BOC-piperidine-4-carboxylic acid . It can also be synthesized from 4-piperidinemethanol via reaction with di-tert-butyldicarbonate .

Molecular Structure Analysis

The molecular formula of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine is C14H26N2O4 . It has a molecular weight of 286.367 and an exact mass of 286.189270 .

Chemical Reactions Analysis

1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine is an important intermediate in the production of various inhibitors and antagonists . It can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .

Physical And Chemical Properties Analysis

1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine has a density of 1.1±0.1 g/cm3, a boiling point of 360.2±34.0 °C at 760 mmHg, and a flash point of 171.6±25.7 °C . Its LogP value is 1.29, indicating its lipophilicity .

Applications De Recherche Scientifique

Synthesis and Characterization for Heterocyclic Building Blocks

A study by Matulevičiūtė et al. (2021) introduced the synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as heterocyclic amino acids in their N-Boc protected ester form. These compounds serve as both achiral and chiral building blocks. The synthesis involves converting piperidine-4-carboxylic acids to β-keto esters, followed by a series of reactions to produce the target compounds. This research illustrates the potential of N-Boc-piperidinyl derivatives in synthesizing complex molecular structures useful in medicinal chemistry and drug design (Matulevičiūtė et al., 2021).

Intermediate for Pharmaceutical Synthesis

Wei et al. (2010) studied the synthesis of 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, a crucial intermediate in the synthesis of vandetanib, a cancer treatment drug. This work demonstrates the relevance of N-Boc-protected piperidine derivatives in the pharmaceutical industry, showcasing a method that yields a significant intermediate with a high total yield. This methodological approach underscores the versatility of N-Boc-piperidinyl derivatives in synthesizing intermediates for complex pharmaceuticals (Wei et al., 2010).

Catalytic Reactions and Molecular Design

Research by Millet and Baudoin (2015) on the palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines highlights the application of N-Boc-protected piperidine derivatives in catalytic reactions. The study showcases a methodology for synthesizing 3-arylpiperidines, crucial scaffolds in drug development. This innovative approach emphasizes the role of N-Boc-piperidinyl derivatives in facilitating direct functionalization of piperidines, a critical step in creating bioactive molecules (Millet & Baudoin, 2015).

Enantioselective Synthesis

The kinetic resolution of 2-aryl-4-methylenepiperidines using n-BuLi with sparteine, as detailed by Choi et al. (2022), showcases the enantioselective synthesis of functionalized chiral piperidine fragments. This research highlights the use of N-Boc-piperidine derivatives in achieving high enantiomeric ratios, crucial for developing pharmaceuticals. The study provides insights into the stereoselective manipulation of piperidine derivatives for creating compounds with specific optical activities, illustrating the importance of N-Boc-piperidinyl derivatives in asymmetric synthesis (Choi et al., 2022).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of inhalation, one should remove to fresh air .

Propriétés

IUPAC Name |

tert-butyl 4-[2-[methoxy(methyl)amino]-2-oxoethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-8-6-11(7-9-16)10-12(17)15(4)19-5/h11H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUMNMSUVOACEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine](/img/structure/B1344534.png)

![(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1344537.png)

![2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/structure/B1344548.png)

![3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine](/img/structure/B1344560.png)

![4,8-dichloro-5H-pyrimido[5,4-b]indole](/img/structure/B1344563.png)